Sunitinib-d10
Overview
Description
Sunitinib-d10 is a deuterated form of sunitinib, a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. Sunitinib is primarily used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. The deuterated version, this compound, is often used in pharmacokinetic studies to track the drug’s behavior in the body due to its stable isotope labeling.
Mechanism of Action
Target of Action
Sunitinib, the parent compound of Sunitinib-d10, is a small-molecule multi-targeted receptor tyrosine kinase (RTK) inhibitor . It primarily targets several RTKs, including all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R). Additionally, it inhibits KIT (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs). Other RTKs inhibited by Sunitinib include RET, CSF-1R, and FLT3 .
Mode of Action
Sunitinib inhibits cellular signaling by targeting these multiple RTKs . By blocking these receptors, Sunitinib disrupts the signaling pathways that promote tumor growth and angiogenesis. This leads to a decrease in tumor cell proliferation and an inhibition of new blood vessel formation within the tumor .
Biochemical Pathways
Sunitinib’s action on multiple RTKs affects several biochemical pathways. It inhibits signaling pathways such as phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC, triggering different antitumor effects . By inhibiting VEGFR and PDGFR, Sunitinib disrupts the pathways involved in angiogenesis, thereby limiting the tumor’s blood supply .
Pharmacokinetics
Sunitinib is orally administered and its bioavailability is unaffected by food . It has a high protein binding rate of 95% and is metabolized in the liver by CYP3A4 . The elimination half-life of Sunitinib is between 40 to 60 hours, and it is excreted primarily through feces (61%) and to a lesser extent through the kidneys (16%) .
Result of Action
The molecular and cellular effects of Sunitinib’s action primarily involve its antiangiogenic and antitumor activities. By inhibiting the signaling pathways of multiple RTKs, Sunitinib disrupts the processes of tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sunitinib. For instance, the tumor microenvironment, which is often hypoxic, can impact the effectiveness of Sunitinib . Additionally, genetic variations in patients can affect the pharmacokinetics and pharmacodynamics of Sunitinib, influencing its efficacy and potential side effects .
Biochemical Analysis
Biochemical Properties
Sunitinib-d10, like its parent compound Sunitinib, acts as an inhibitor of multiple receptor tyrosine kinases. It has been shown to inhibit VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively . This inhibition disrupts the signaling pathways associated with these receptors, affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells at clinically relevant concentrations . It has also been found to induce apoptosis of differentiated tumor cells (DTCs) and stimulate the proliferation of cancer stem-like cells (CSCs) .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of autophosphorylation of certain proteins, such as Ire1α . This inhibition disrupts the normal functioning of these proteins, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been found to reduce tumor size over time in both in vitro and in vivo studies . Resistance to this compound can develop over time, leading to reduced effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with dosage. For instance, it has been observed to induce cardiotoxicity in animal models at certain dosages . This highlights the importance of careful dosage selection in the therapeutic use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to induce a metabolic shift leading to increased serine synthesis in renal cell carcinoma (RCC) cells . This shift in metabolism is thought to be linked to the activation of the GCN2-ATF4 stress response pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to its parent compound, Sunitinib . It has been found to accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound is thought to be influenced by various factors, including the presence of transporters and binding proteins .
Subcellular Localization
This compound, like Sunitinib, is thought to localize to acidic lysosomes within cells . This subcellular localization is believed to play a role in the drug’s mechanism of action. This localization can also lead to lysosomal sequestration, which has been identified as a novel mechanism of resistance to Sunitinib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sunitinib-d10 involves multiple steps, starting from commercially available materials. The key steps include cyclization, hydrolysis, decarboxylation, formylation, and condensation. For instance, the synthesis process of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, an important intermediate, can be significantly improved by using solvent-free decarboxylation instead of traditional processes in high-boiling-point solvents .
Industrial Production Methods: Industrial production of this compound follows optimized scalable synthetic routes. These routes are designed to avoid expensive solvents and reduce reaction time, making the process more economical and convenient. The overall yields of sunitinib and its salt using the optimal synthesis process are 67.3% and 40.0%, respectively, based on acetyl ethyl acetate .
Chemical Reactions Analysis
Types of Reactions: Sunitinib-d10 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic pathways and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from these reactions include N-desethyl sunitinib, which is an active metabolite of sunitinib. This metabolite is crucial for the drug’s therapeutic effects but can also contribute to toxicity at higher concentrations .
Scientific Research Applications
Sunitinib-d10 is extensively used in scientific research, particularly in pharmacokinetic studies. Its stable isotope labeling allows researchers to track the drug’s absorption, distribution, metabolism, and excretion in the body. This information is vital for understanding the drug’s behavior and optimizing its therapeutic use .
In addition to pharmacokinetics, this compound is used in cancer research to study its effects on various signaling pathways. It has shown promise in enhancing autophagy, immunomodulation, and safety in renal cell carcinoma . The compound is also used in studies involving mass spectrometry-based proteomics to identify predictive biomarkers for treatment outcomes .
Comparison with Similar Compounds
Sunitinib-d10 is compared with other tyrosine kinase inhibitors like imatinib, sorafenib, and pazopanib. While all these compounds target similar pathways, this compound is unique in its multi-targeted approach, which allows it to inhibit a broader range of receptors. This makes it particularly effective in treating tumors that are resistant to other therapies .
List of Similar Compounds:- Imatinib
- Sorafenib
- Pazopanib
This compound’s uniqueness lies in its ability to target multiple pathways simultaneously, providing a more comprehensive approach to cancer treatment.
Properties
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.